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Abstract
Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of

human neutrophil elastase (HNE). Developed through a collaboration between Ono

Pharmaceutical and Cortech, Inc., Freselestat showed significant promise in preclinical models

of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and

acute lung injury (ALI). Its mechanism of action centers on the direct inhibition of HNE, a key

serine protease involved in the pathogenesis of these conditions. Despite promising preclinical

results, the clinical development of Freselestat was discontinued due to safety concerns,

specifically observations of elevated liver function tests in a Phase IIa clinical trial. This guide

provides a comprehensive overview of the pharmacological properties of Freselestat, detailing

its mechanism of action, preclinical efficacy, and the clinical findings that led to the cessation of

its development.

Introduction
Neutrophil elastase, a serine protease released from activated neutrophils, plays a critical role

in the inflammatory cascade and tissue destruction associated with various respiratory

diseases. Its uncontrolled activity contributes to the degradation of extracellular matrix

components, mucus hypersecretion, and perpetuation of the inflammatory response.

Consequently, the inhibition of HNE has been a significant therapeutic target for diseases like
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COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). Freselestat emerged

as a promising small molecule inhibitor designed to selectively target HNE.

Mechanism of Action
Freselestat is a competitive and reversible inhibitor of human neutrophil elastase.[1] It binds to

the active site of the enzyme, preventing the breakdown of its natural substrates.[2]

Signaling Pathway of Neutrophil Elastase and Inhibition
by Freselestat
Neutrophil elastase is involved in multiple signaling pathways that contribute to inflammation

and tissue damage. Freselestat acts by directly binding to and inhibiting the enzymatic activity

of HNE, thereby blocking these downstream effects.
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Caption: Mechanism of action of Freselestat in inhibiting the HNE signaling pathway.

Pharmacological Properties
Pharmacodynamics
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Freselestat is a highly potent inhibitor of human neutrophil elastase with a reported Ki

(inhibition constant) of 12.2 nM.[3][4] It demonstrates high selectivity for HNE over other

proteases.

Table 1: In Vitro Potency and Selectivity of Freselestat

Parameter Value Reference

Ki for Human Neutrophil

Elastase
12.2 nM [3][4]

Selectivity

>100-fold less active against

trypsin, proteinase 3,

pancreatic elastase, plasmin,

thrombin, collagenase,

cathepsin G, and murine

macrophage elastase.

[1][3]

Pharmacokinetics
While detailed pharmacokinetic parameters from human studies are not widely available due to

the discontinuation of its development, Freselestat was designed and confirmed in preclinical

studies to be an orally active agent.[3][5]

Preclinical Efficacy
Freselestat demonstrated significant efficacy in various preclinical models of inflammatory

diseases.

Human Neutrophil Elastase-Induced Emphysema in Rats
In a rat model of HNE-induced emphysema, oral administration of Freselestat one hour prior

to HNE instillation resulted in a dose-dependent attenuation of acute lung injury and the

subsequent development of emphysema.[5][6]

Table 2: Efficacy of Freselestat in a Rat Model of HNE-Induced Emphysema
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Parameter
HNE Control
Group

Freselestat (10
mg/kg)

Freselestat
(100 mg/kg)

Reference

Lung

Myeloperoxidase

Activity (U/g

tissue)

Increased vs.

Saline

Dose-dependent

reduction

Significant

reduction
[5]

Hemoglobin in

BALF (µg/mL)

Increased vs.

Saline

Dose-dependent

reduction

Significant

reduction
[5]

Neutrophil Count

in BALF (x10^4

cells/mL)

Increased vs.

Saline

Dose-dependent

reduction

Significant

reduction
[5]

Functional

Residual

Capacity (% of

predicted)

Increased vs.

Saline

Attenuated

increase

Significantly

attenuated

increase

[5]

Total Lung

Capacity (% of

predicted)

Increased vs.

Saline

Attenuated

increase

Significantly

attenuated

increase

[5]

Lung

Compliance

(mL/cmH2O)

Increased vs.

Saline

Attenuated

increase

Significantly

attenuated

increase

[5]

Mean Linear

Intercept (µm)

Increased vs.

Saline

Attenuated

increase

Significantly

attenuated

increase

[5]

BALF: Bronchoalveolar Lavage Fluid

Simulated Extracorporeal Circulation
In an in vitro model using human blood circulated through a membrane oxygenator to simulate

cardiopulmonary bypass, Freselestat demonstrated potent anti-inflammatory effects.[7]

Table 3: Effect of Freselestat in a Simulated Extracorporeal Circulation Model
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Parameter Control Group Freselestat (1.0 µM) Reference

Neutrophil Elastase

Levels
Increased over time Significantly lower [7]

Interleukin-8 (IL-8)

Production
Increased over time Significantly reduced [7]

Complement C5b-9

Production
Increased over time Significantly reduced [7]

Experimental Protocols
HNE-Induced Emphysema in Rats

Animal Model: Male Wistar rats.

Induction of Emphysema: Intratracheal administration of human neutrophil elastase (200 U)

using a microsprayer.

Treatment: Freselestat (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose)

was administered orally one hour before HNE application.

Acute Phase Assessment (6 hours post-HNE):

Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and

hemoglobin concentration.

Lung tissue was harvested to determine myeloperoxidase (MPO) activity as a marker of

neutrophil infiltration.

Chronic Phase Assessment (8 weeks post-HNE):

Pulmonary function tests were performed to measure functional residual capacity (FRC),

total lung capacity (TLC), and lung compliance.

Histological analysis of lung tissue was conducted to determine the mean linear intercept

as a measure of airspace enlargement.[5]
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Caption: Experimental workflow for the HNE-induced emphysema model in rats.

Simulated Extracorporeal Circulation
Model: Freshly drawn human blood was heparinized (3.75 U/mL) and recirculated for 120

minutes in a circuit consisting of a membrane oxygenator and a roller pump.
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Treatment: The blood was treated with either Freselestat (1.0 µM) or vehicle.

Measurements: Samples were taken at baseline and at various time points during the 120-

minute circulation.

Neutrophil elastase, IL-8, and C5b-9 levels were measured by enzyme immunoassay.

Neutrophil adhesion molecules (CD11b and L-selectin) and cytoplasmic F-actin were

measured by flow cytometry.

Neutrophil deformability was assessed using simulated silicon microcapillaries.[7]

Clinical Development and Discontinuation
Freselestat entered clinical development for the treatment of COPD and Alpha-1 Antitrypsin

Deficiency. However, in November 2002, Ono Pharmaceutical announced the discontinuation

of its development.[8]

The decision was based on findings from a Phase IIa double-blind, placebo-controlled clinical

study in patients with COPD in Japan, which was initiated in July 2001. The analysis of the data

revealed an abnormal elevation in liver function test (LFT) values (mild to moderate) in the

Freselestat-treated group. A causal relationship between the drug administration and the

elevated LFTs could not be ruled out, leading to the voluntary suspension of the study and

ultimately the termination of the development program due to safety concerns.[8]

Conclusion
Freselestat is a potent and selective inhibitor of human neutrophil elastase that demonstrated

significant anti-inflammatory and tissue-protective effects in preclinical models. Its oral

bioavailability made it an attractive candidate for the treatment of chronic inflammatory lung

diseases such as COPD. However, the emergence of safety signals related to liver function in

early clinical trials led to the discontinuation of its development. The story of Freselestat
underscores the critical importance of safety evaluation in the transition from promising

preclinical findings to clinical application and serves as a valuable case study for researchers

and professionals in the field of drug development. The extensive preclinical data generated for

Freselestat continues to contribute to the understanding of the role of neutrophil elastase in

disease and the development of next-generation HNE inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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